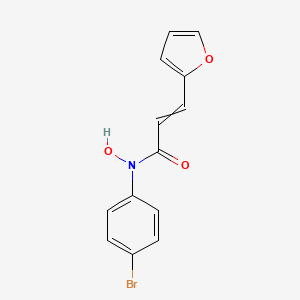![molecular formula C19H15NO2 B14323264 3-[(4-Hydroxyanilino)methylidene][1,1'-biphenyl]-4(3H)-one CAS No. 105735-64-6](/img/structure/B14323264.png)
3-[(4-Hydroxyanilino)methylidene][1,1'-biphenyl]-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Hydroxyanilino)methylidene][1,1’-biphenyl]-4(3H)-one is a chemical compound known for its unique structure and properties. It features a biphenyl core with a hydroxyanilino group and a methylene bridge, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Hydroxyanilino)methylidene][1,1’-biphenyl]-4(3H)-one typically involves the reaction of 4-hydroxyaniline with a biphenyl derivative under specific conditions. One common method includes the use of formaldehyde as a methylene source, reacting with 4-hydroxyaniline to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-Hydroxyanilino)methylidene][1,1’-biphenyl]-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(4-Hydroxyanilino)methylidene][1,1’-biphenyl]-4(3H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-[(4-Hydroxyanilino)methylidene][1,1’-biphenyl]-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(Hydroxyamino)methylidene]-4’-methyl[1,1’-biphenyl]-4(3H)-one
- 2-[(4-Hydroxyanilino)methylidene][1,1’-biphenyl]-4(3H)-one
Uniqueness
3-[(4-Hydroxyanilino)methylidene][1,1’-biphenyl]-4(3H)-one is unique due to its specific substitution pattern and the presence of both hydroxy and anilino groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
105735-64-6 |
|---|---|
Molekularformel |
C19H15NO2 |
Molekulargewicht |
289.3 g/mol |
IUPAC-Name |
2-[(4-hydroxyphenyl)iminomethyl]-4-phenylphenol |
InChI |
InChI=1S/C19H15NO2/c21-18-9-7-17(8-10-18)20-13-16-12-15(6-11-19(16)22)14-4-2-1-3-5-14/h1-13,21-22H |
InChI-Schlüssel |
UBGDBYXAFVRIHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=NC3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B14323181.png)

![2,2-Dichloro-3-[(propan-2-yl)oxy]propanal](/img/structure/B14323191.png)
![2-Octyl-2-azaspiro[5.5]undecane](/img/structure/B14323199.png)
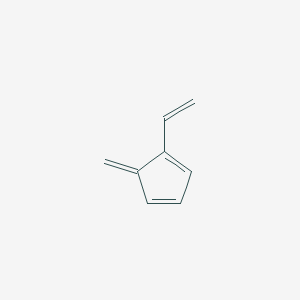
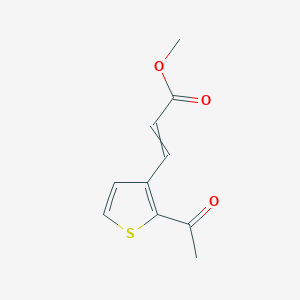
![2-{[4-(Ethoxycarbonyl)phenoxy]methyl}benzoic acid](/img/structure/B14323213.png)
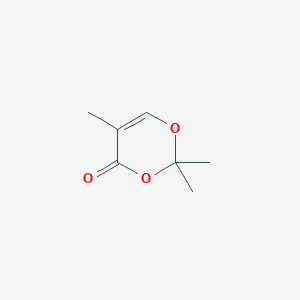
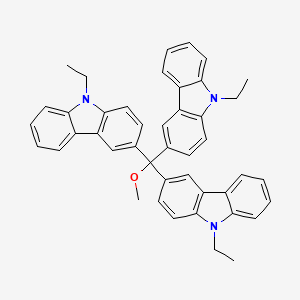
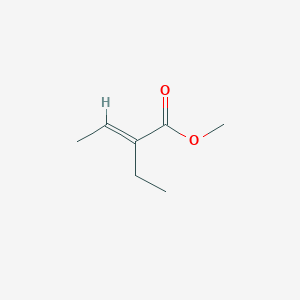


![4,4'-[1-(Naphthalen-2-yl)ethane-1,1-diyl]diphenol](/img/structure/B14323257.png)
